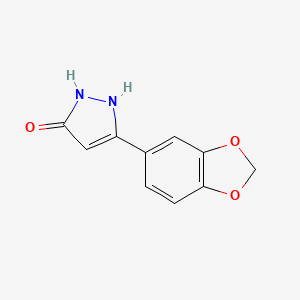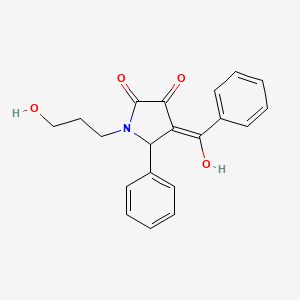![molecular formula C17H13N3S B5331630 2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5331630.png)
2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring and a pyrimidine ring, along with a thiophene ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a hydrazine derivative with a β-ketoester in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophilic substitution using sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a candidate for anticancer drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the ATP-binding site of the CDK2 enzyme, thereby inhibiting its activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with other molecular pathways and targets is still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties and applications in material science.
Uniqueness
2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a pyrazole, pyrimidine, and thiophene ring. This structural arrangement imparts distinct electronic and biological properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
2-methyl-3-phenyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-16(13-5-3-2-4-6-13)17-18-9-7-15(20(17)19-12)14-8-10-21-11-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGQFSZOOVPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-(4-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5331555.png)
![2-(2-METHOXY-6-{(E)-2-[2-OXO-6-(TRIFLUOROMETHYL)-1,2-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}PHENOXY)ACETIC ACID](/img/structure/B5331559.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5331564.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5331584.png)
![2-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzoic acid](/img/structure/B5331606.png)

![(6E)-6-[[4-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331619.png)
![(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B5331622.png)
![3-(5-bromo-2-thienyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5331642.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5331646.png)
![2,2,2-trichloro-1-[(Z)-[morpholin-4-yl(phenyl)methylidene]amino]ethanol](/img/structure/B5331651.png)
![2-[({1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5331656.png)
![6-[(E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5331659.png)
